molecular formula C11H9BrN2O2 B448043 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 402736-52-1

3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B448043
M. Wt: 281.1g/mol
InChI Key: FLRLBZZSTIBJFM-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

The title compound was prepared using a procedure analogous to Example 2 except that methyl 4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)picolinate was replaced by methyl 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzoate. LCMS, [M+H]+=281.0.
Name
methyl 4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)picolinate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C(C)=CC=CC=1OCCCC(N1C2C(=C(C3C=CN=C(C(OC)=O)C=3)C=CC=2)CCC1)=O.[Br:35][C:36]1[CH:37]=[N:38][N:39]([CH2:41][C:42]2[CH:43]=[C:44]([CH:49]=[CH:50][CH:51]=2)[C:45]([O:47]C)=[O:46])[CH:40]=1>>[Br:35][C:36]1[CH:37]=[N:38][N:39]([CH2:41][C:42]2[CH:43]=[C:44]([CH:49]=[CH:50][CH:51]=2)[C:45]([OH:47])=[O:46])[CH:40]=1

Inputs

Step One
Name
methyl 4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)picolinate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(OCCCC(=O)N2CCCC3=C(C=CC=C23)C2=CC(=NC=C2)C(=O)OC)C=CC=C1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NN(C1)CC=1C=C(C(=O)OC)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)CC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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